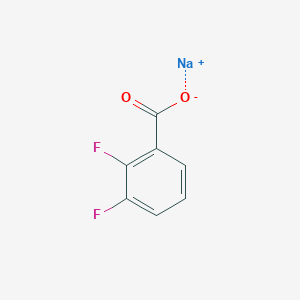

Sodium 2,3-difluorobenzoate

Description

The exact mass of the compound 2,3-Difluorobenzoic acid sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOGWNHUCRVTEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014790 | |

| Record name | sodium;2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604819-08-0 | |

| Record name | Benzoic acid, 2,3-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1604819080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-difluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sodium;2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Role of Fluorine in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Properties of Sodium 2,3-difluorobenzoate

The deliberate incorporation of fluorine into molecular scaffolds is a pivotal strategy in contemporary drug discovery and materials science.[1] The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[1] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] When applied to the versatile benzoic acid framework, these fluorine substitutions yield a class of compounds with significant potential. This guide provides a comprehensive exploration of this compound, a key intermediate, detailing its synthesis from fundamental precursors, its salient properties, and the established protocols for its preparation and characterization, tailored for professionals in research and development.

Synthetic Pathways: From Precursor to Final Product

The synthesis of this compound is most logically achieved via a two-stage process: first, the preparation of the parent acid, 2,3-difluorobenzoic acid, followed by its neutralization to the sodium salt. The causality behind this approach is rooted in process control and purification; it is more efficient to synthesize, isolate, and purify the free acid before converting it to the desired salt.

Stage 1: Synthesis of 2,3-Difluorobenzoic Acid

A robust and scalable method for synthesizing 2,3-difluorobenzoic acid involves the hydrolysis of 2,3-difluorobenzonitrile. This nitrile intermediate is a versatile precursor whose own synthesis is well-established.[3]

Rationale for Precursor Selection: 2,3-Difluorobenzonitrile is an ideal starting point due to the nitrile group's reliable conversion to a carboxylic acid under hydrolytic conditions.[3][4] Furthermore, the nitrile can be synthesized through nucleophilic aromatic substitution (SNAr) reactions on readily available fluorinated aromatics, such as 2,3,4-trifluoronitrobenzene.[5][6] The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring, facilitating such reactions.[3]

The overall synthetic pathway can be visualized as follows:

Caption: Reaction pathway for this compound synthesis.

Stage 2: Neutralization to this compound

The conversion of 2,3-difluorobenzoic acid to its sodium salt is a classic acid-base neutralization reaction.[7][8][9] The choice of base (e.g., sodium hydroxide, sodium bicarbonate) is critical. Sodium hydroxide ensures a complete and rapid reaction to form the salt and water.[7] This step is fundamental for increasing the aqueous solubility of the compound, which is often a desirable property for downstream applications or formulation.

Physicochemical and Pharmacological Properties

The properties of this compound are largely dictated by the characteristics of its parent acid, 2,3-difluorobenzoic acid. The ortho and meta fluorine atoms significantly influence the electronic environment of the aromatic ring and the acidity of the carboxyl group.

| Property | 2,3-Difluorobenzoic Acid | This compound (Predicted) | Reference |

| Molecular Formula | C₇H₄F₂O₂ | C₇H₃F₂NaO₂ | [10] |

| Molecular Weight | 158.10 g/mol | 180.08 g/mol | [10] |

| Appearance | White to off-white crystalline powder | White crystalline solid | [10] |

| Melting Point | 163-165 °C | Higher than the acid, likely >300 °C | [10] |

| pKa | 2.93 (Predicted) | N/A (Salt of a weak acid) | [10] |

| Solubility | Slightly soluble in water | Soluble in water | [10] |

| Crystal Structure | Forms dimers stabilized by hydrogen bonds | Ionic crystal lattice | [11][12] |

Scientific Insights into Properties:

-

Acidity: The presence of two electron-withdrawing fluorine atoms increases the acidity of the carboxylic acid group (lowers the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). This makes 2,3-difluorobenzoic acid a stronger acid, readily donating its proton.[13]

-

Structural Significance: In the solid state, 2,3-difluorobenzoic acid molecules arrange into dimers through hydrogen bonding between their carboxylic acid groups.[11][12] This structural motif is common among carboxylic acids and influences properties like melting point and solubility.

-

Pharmacological Relevance: Fluorinated benzoic acids are recognized as "privileged scaffolds" in medicinal chemistry.[1] They serve as crucial building blocks for active pharmaceutical ingredients (APIs), particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[13][14] The fluorine atoms can enhance metabolic stability and improve the binding characteristics of the final drug molecule.[2]

Applications in Research and Drug Development

This compound is primarily valued as a versatile chemical intermediate. Its enhanced water solubility compared to the parent acid makes it easier to handle in aqueous reaction media.

-

Pharmaceutical Synthesis: It is a key starting material for synthesizing more complex molecules. The fluorinated aromatic ring is a valuable component for APIs where improved efficacy and metabolic profiles are desired.[2] It is a precursor for indole derivatives and other heterocyclic compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[13][15]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the synthesis of advanced pesticides and herbicides where the fluorinated moiety can confer enhanced potency and stability.[2]

-

Materials Science: It can be used in the synthesis of specialty polymers and liquid crystals where its unique electronic and structural properties are advantageous.[2]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps and rationales. Adherence to standard laboratory safety procedures is mandatory.[16][17]

Protocol 1: Synthesis of 2,3-Difluorobenzoic Acid via Hydrolysis

This protocol is adapted from established principles of nitrile hydrolysis.[4][6]

Objective: To hydrolyze 2,3-difluorobenzonitrile to 2,3-difluorobenzoic acid.

Materials:

-

2,3-Difluorobenzonitrile (CAS: 21524-39-0)[18]

-

Sulfuric Acid (75% aqueous solution)

-

Deionized Water

-

Methyl tert-butyl ether (MTBE)

-

Magnesium Sulfate (anhydrous)

-

Ice

-

Round-bottom flask with reflux condenser, heating mantle, and magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Workflow Diagram:

Caption: Experimental workflow for the hydrolysis of 2,3-difluorobenzonitrile.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 20g of 75% sulfuric acid.

-

Heating: Heat the sulfuric acid to 150°C with stirring.

-

Addition of Reactant: Slowly add 9.8 g of 2,3-difluorobenzonitrile dropwise to the hot acid over a period of 15 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.

-

Reaction: Maintain the reaction mixture at 150°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is no longer detected.

-

Quenching: After cooling the solution to approximately 100°C, carefully pour it onto 50 g of ice in a beaker. This will precipitate the crude product. Causality: Quenching on ice rapidly cools the mixture and dilutes the acid, facilitating product precipitation and safe handling.

-

Extraction: Transfer the cold slurry to a separatory funnel and extract the product into methyl tert-butyl ether (MTBE). Perform the extraction three times using an appropriate volume of MTBE each time.

-

Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 2,3-difluorobenzoic acid.

-

Purification: The crude product can be further purified by recrystallization from hot water to yield white crystals.

Protocol 2: Synthesis of this compound

This protocol details a standard acid-base neutralization.[7]

Objective: To convert purified 2,3-difluorobenzoic acid into its sodium salt.

Materials:

-

2,3-Difluorobenzoic Acid (from Protocol 1)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol

-

pH indicator paper or pH meter

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolution: Dissolve a known molar amount of 2,3-difluorobenzoic acid in a minimal amount of ethanol or a water/ethanol mixture in a beaker with stirring.

-

Base Preparation: Prepare a stoichiometric equivalent (1.0 molar equivalent) aqueous solution of sodium hydroxide.

-

Neutralization: Slowly add the NaOH solution to the dissolved acid with constant stirring. Monitor the pH of the mixture. Continue adding the base dropwise until the pH is neutral (pH ≈ 7.0). Causality: A stoichiometric amount of base ensures complete conversion without leaving excess unreacted acid or base, simplifying purification.

-

Isolation: Remove the solvent(s) from the resulting solution using a rotary evaporator. The remaining solid is crude this compound.

-

Purification: The crude salt can be purified by recrystallization. A common method is to dissolve it in a minimal amount of hot ethanol and then induce precipitation by adding a non-polar co-solvent (e.g., diethyl ether) or by cooling, to obtain the purified crystalline salt.

-

Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Protocol 3: Spectroscopic Characterization

Objective: To confirm the identity and purity of the synthesized 2,3-difluorobenzoic acid.

Methodology: The molecular structure and vibrational modes can be analyzed using FT-IR and FT-Raman spectroscopy, while electronic transitions can be observed with UV-Vis spectroscopy.

-

FT-IR/FT-Raman: Record spectra of the solid sample. Key expected signals for 2,3-difluorobenzoic acid include:

-

A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹).

-

A sharp C=O stretch (around 1700 cm⁻¹).

-

C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region).

-

Aromatic C=C stretching vibrations (around 1400-1600 cm⁻¹).

-

-

UV-Vis Spectroscopy: Dissolve the sample in ethanol and record the absorption spectrum (typically in the 200-400 nm range). The spectrum will show characteristic absorption bands corresponding to the electronic transitions within the fluorinated aromatic system.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are definitive methods for structural elucidation, confirming the number and position of all atoms in the molecule.

Safety and Handling

Benzoic acid and its derivatives, including fluorinated analogues, should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[16][17]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. For handling fine powders, a dust mask is recommended.[19]

-

Hazards: These compounds can cause skin and serious eye irritation. Inhalation of dust may cause respiratory irritation.[16][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

This guide provides a foundational understanding of this compound, grounded in established chemical principles and methodologies. By detailing the causality behind synthetic choices and providing robust protocols, it aims to empower researchers and developers to effectively utilize this valuable compound in their scientific endeavors.

References

- BenchChem (2025). Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene. BenchChem.

- BenchChem (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. BenchChem.

- Brennan, F. H., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information.

- ChemicalBook (n.d.). 2,3-Difluorobenzonitrile CAS#: 21524-39-0. ChemicalBook.

- ChemicalBook (n.d.). 2,3-Difluorobenzoic acid CAS#: 4519-39-5. ChemicalBook.

- Knapik, A. A., Minor, W., & Chruszcz, M. (2008). 2,3-Difluorobenzoic acid. National Center for Biotechnology Information.

- Brainly (2023). What products are formed upon the reaction of benzoic acid with sodium hydroxide (NaOH)?. brainly.com.

- BenchChem (2025). Potential applications of 2-Fluorobenzoic acid in medicinal chemistry. BenchChem.

- Knapik, A. A., Minor, W., & Chruszcz, M. (2008). 2,3-Difluorobenzoic acid. ScienceOpen.

- Das, U., et al. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. ACS Publications.

- MySkinRecipes (n.d.). Sodium 3,5-difluorobenzoate. MySkinRecipes.

- Bayer Aktiengesellschaft (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents.

- Sigma-Aldrich (n.d.). 2,4-Difluorobenzoic acid 98 1583-58-0. Sigma-Aldrich.

- Karabacak, M., et al. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Sigma-Aldrich.

- ChemistNATE (2020). Benzoic Acid + NaOH = ?? (Neutralization Reaction). YouTube.

- BenchChem (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem.

- ResearchGate (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate.

- Organic Syntheses (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.

- Quora (2017). What is the product of benzoic acid with sodium hydroxide?. Quora.

- CP Lab Safety (n.d.). 2,3-Difluorobenzonitrile, 5g, Each. CP Lab Safety.

- ChemicalBook (n.d.). Sodium benzoate synthesis. ChemicalBook.

- PubChem (n.d.). 2,6-Difluorobenzoic acid. National Center for Biotechnology Information.

- Fisher Scientific (2025). SAFETY DATA SHEET - 3,5-Difluorobenzoic acid. Fisher Scientific.

- Carl ROTH (n.d.). SAFETY DATA SHEET: Benzoic acid. Carl ROTH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sodium 3,5-difluorobenzoate [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 7. brainly.com [brainly.com]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. 2,3-Difluorobenzoic acid CAS#: 4519-39-5 [m.chemicalbook.com]

- 11. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com [carlroth.com]

- 18. calpaclab.com [calpaclab.com]

- 19. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Structure and Weight of Sodium 2,3-Difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and molecular weight of sodium 2,3-difluorobenzoate. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical considerations for laboratory applications.

Core Molecular Attributes: Formula and Weight

A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative scientific work, from stoichiometric calculations in synthetic chemistry to the preparation of standard solutions for analytical assays.

Molecular Formula: C₇H₃F₂NaO₂

The chemical formula for this compound is C₇H₃F₂NaO₂. This formula is derived from its parent acid, 2,3-difluorobenzoic acid (C₇H₄F₂O₂), through the substitution of the acidic proton with a sodium ion.[1][2][3]

Molecular Weight: 180.08 g/mol

The molecular weight is a critical parameter calculated from the sum of the atomic weights of the constituent atoms. The calculated molecular weight for this compound is 180.08 g/mol . This value is consistent with the molecular weights of other sodium difluorobenzoate isomers.[4][5]

Table 1: Calculation of the Molecular Weight of this compound

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 3 | 1.008 | 3.024 |

| Fluorine | F | 2 | 18.998 | 37.996 |

| Sodium | Na | 1 | 22.990 | 22.990 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 180.085 |

Note: The slight difference from the cited value of 180.08 is due to rounding of atomic weights.

The Molecular Architecture of this compound

The three-dimensional arrangement of atoms and the distribution of electrons within the molecule define its chemical reactivity, physical properties, and biological interactions.

Structural Components

The structure consists of a sodium cation (Na⁺) and a 2,3-difluorobenzoate anion (C₇H₃F₂O₂⁻). The ionic bond between the positively charged sodium ion and the negatively charged carboxylate group of the benzoate anion is a key feature of its solid-state structure.

The 2,3-difluorobenzoate anion is composed of:

-

A Benzene Ring: A planar, aromatic ring of six carbon atoms that provides a rigid scaffold.

-

A Carboxylate Group: A deprotonated carboxylic acid group (-COO⁻) attached to the benzene ring. The negative charge is delocalized across the two oxygen atoms, influencing its ability to form ionic bonds and hydrogen bonds.

-

Two Fluorine Atoms: Positioned at the 2nd and 3rd carbons of the benzene ring relative to the carboxylate group. The high electronegativity of the fluorine atoms significantly influences the electronic environment of the aromatic ring.

Crystallographic Insights from the Parent Acid

Visualizing the Molecular Structure

Caption: A logical workflow for the comprehensive analytical validation of this compound.

Conclusion

The molecular weight of this compound is confirmed to be 180.08 g/mol based on its molecular formula, C₇H₃F₂NaO₂. Its structure, featuring a sodium cation and a 2,3-difluorobenzoate anion, can be reliably characterized using a combination of mass spectrometry and NMR spectroscopy. This foundational data is essential for the accurate and reproducible use of this compound in research and development.

References

Sources

- 1. 2,3-Difluorobenzoic acid | C7H4F2O2 | CID 370590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-difluorobenzoic acid [stenutz.eu]

- 4. benzoic acid, 2,4-difluoro-, sodium salt | C7H3F2NaO2 | CID 23687225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium 3,5-difluorobenzoate [myskinrecipes.com]

"potential applications of Sodium 2,3-difluorobenzoate in materials science"

An In-Depth Technical Guide to the Potential Applications of Sodium 2,3-difluorobenzoate in Materials Science

Abstract

The strategic incorporation of fluorine into molecular architectures is a cornerstone of modern materials science, imparting unique and highly desirable properties not achievable with hydrocarbon analogues. This compound, while not extensively documented as a standalone functional material, represents a compelling and versatile precursor for a new generation of advanced materials. Its combination of an ionic carboxylate group for chemical anchoring and a difluorinated aromatic ring for tuning electronic and physical properties makes it a valuable building block. This guide elucidates the fundamental properties of this compound and explores its potential applications in high-performance polymers, functional metal-organic frameworks (MOFs), advanced coatings, and optoelectronic components. Through a synthesis of established principles in fluorine chemistry and materials engineering, we present a forward-looking analysis grounded in scientific causality, complete with proposed experimental workflows and characterization methodologies.

Introduction: The Strategic Value of Fluorination

In the pursuit of novel materials with superior performance, fluorine has emerged as a "super-atom." The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond bestow remarkable characteristics upon organic molecules.[1] These include enhanced thermal stability, pronounced chemical inertness, low surface energy (hydrophobicity and oleophobicity), and profound alterations to electronic energy levels.[1][2] Consequently, fluorinated compounds are indispensable in demanding sectors such as aerospace, microelectronics, and energy.[3]

This compound sits at the intersection of fluorine chemistry and functional material design. It provides a synthetically accessible handle—the sodium carboxylate—for integration into larger structures, while its vicinal fluorine atoms on the phenyl ring offer a unique electronic and steric profile. This guide moves beyond the compound's known use as an organic synthesis intermediate to project its potential as a key enabling component in materials science.

Core Physicochemical Properties and Synthesis

To appreciate its potential, one must first understand the inherent properties of the molecule itself.

Molecular Structure and Inferred Properties

This compound is the sodium salt of 2,3-difluorobenzoic acid. Its structure is characterized by:

-

A Carboxylate Anion (-COO⁻): This group serves as an excellent nucleophile, a ligand for metal coordination, and a hydrophilic anchor.

-

A Difluorinated Phenyl Ring: The two adjacent fluorine atoms are strongly electron-withdrawing, which lowers the electron density of the aromatic ring. This has several consequences:

-

Enhanced Thermal Stability: The C-F bond is significantly stronger than a C-H bond, contributing to higher decomposition temperatures in resulting materials.[3]

-

Tuned Electronic Properties: The electron-withdrawing nature lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a critical feature for designing organic semiconductors.[4][5]

-

Crystal Packing: The parent acid, 2,3-difluorobenzoic acid, is known to form tightly packed crystal structures through hydrogen bonding and other weak interactions.[6] This predisposition for ordered packing is a highly desirable trait when designing crystalline materials like MOFs or semicrystalline polymers.

-

| Property | Inferred Characteristic | Implication in Materials Science |

| Thermal Stability | High | Suitability for high-performance polymers and coatings used in demanding environments.[3][7] |

| Electronic Profile | Electron-deficient aromatic ring | Ability to tune band gaps and energy levels in optoelectronic materials.[4] |

| Coordination Chemistry | Strong metal-ligand binding (carboxylate) | Excellent candidate as a linker for synthesizing robust Metal-Organic Frameworks (MOFs). |

| Surface Energy | Low (due to fluorine) | Potential for creating hydrophobic and oleophobic surfaces and coatings.[1] |

Synthesis Pathway

This compound is readily synthesized via a standard acid-base neutralization reaction. This straightforward and high-yield process underscores its viability as a scalable precursor for material production.

Caption: Synthesis of this compound.

Potential Application I: High-Performance Fluorinated Polymers

Causality: Fluorinated aromatic derivatives are established monomers for high-performance polymers such as polyimides and polyamides.[3] The inclusion of fluorine atoms into the polymer backbone can significantly enhance thermal stability, improve solubility for easier processing, and lower the dielectric constant, making them ideal for microelectronics and aerospace applications.[3]

Proposed Application: Monomer for Novel Polyimides

This compound can be envisioned as a precursor to a novel diamine monomer. This monomer, when reacted with a standard dianhydride like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), would yield a new, highly fluorinated polyimide with potentially superior properties.

Experimental Workflow

Caption: Workflow for synthesizing a novel polyimide.

Detailed Protocol: Synthesis of a Fluorinated Polyimide

-

Monomer Synthesis:

-

Materials: this compound, Hydrochloric Acid (HCl), Thionyl Chloride (SOCl₂), Sodium Azide (NaN₃), Palladium on Carbon (Pd/C), Hydrazine, appropriate solvents (e.g., THF, Toluene).

-

Procedure:

-

Acidify an aqueous solution of this compound with HCl to precipitate 2,3-difluorobenzoic acid. Filter and dry the product.

-

Convert the carboxylic acid to an acyl chloride using SOCl₂.

-

Perform a Curtius rearrangement by reacting the acyl chloride with NaN₃ to form an isocyanate, followed by hydrolysis to yield a difluoroaniline derivative. (Note: This is a representative multi-step synthesis to create a diamine; other routes are possible).

-

-

-

Polymerization:

-

Materials: Synthesized difluoro-diamine monomer, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), N-Methyl-2-pyrrolidone (NMP).

-

Procedure:

-

In a nitrogen-purged flask, dissolve the diamine monomer in anhydrous NMP.

-

Slowly add an equimolar amount of 6FDA powder to the solution at room temperature.

-

Stir the mixture for 24 hours to form a viscous poly(amic acid) solution.

-

Cast the solution onto a glass plate and perform thermal imidization by heating in stages, for example: 100°C (1h), 200°C (1h), and 300°C (1h) under a nitrogen atmosphere to yield the final polyimide film.

-

-

Potential Application II: Functional Linkers for Metal-Organic Frameworks (MOFs)

Causality: MOFs are crystalline materials constructed from metal nodes and organic linkers.[8] The properties of a MOF—including its pore size, surface area, and chemical environment—are directly dictated by the choice of linker.[8] Carboxylates are primary functional groups for MOF linkers. Introducing fluorine onto the linker can create a more hydrophobic pore environment, enhance framework stability, and modulate guest-host interactions, making the MOF suitable for selective gas separation or catalysis.[9]

Proposed Application: Synthesis of a Hydrophobic MOF for Gas Separation

Using this compound as the linker with a metal salt like zinc nitrate can lead to the formation of a new MOF. The fluorinated pores could exhibit preferential adsorption of nonpolar gases (like CH₄) over polar ones (like CO₂ or H₂O).

Experimental Workflow: Solvothermal MOF Synthesis

Caption: General workflow for MOF synthesis.

Self-Validating Protocol: Characterization of the Resulting MOF

To ensure the successful synthesis of the target material, a rigorous characterization plan is essential.

| Technique | Purpose | Expected Outcome for a Successful Synthesis |

| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and determine phase purity. | A diffraction pattern with sharp peaks matching a simulated pattern from a solved crystal structure, with no peaks from starting materials. |

| Thermogravimetric Analysis (TGA) | Assess thermal stability and solvent content. | A stable weight profile up to high temperatures (>300°C), with an initial weight loss corresponding to the removal of guest solvent molecules. |

| Brunauer-Emmett-Teller (BET) Analysis | Measure surface area and porosity. | A Type I or Type IV isotherm, indicating a microporous or mesoporous material with a high surface area. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirm the presence of the linker within the framework. | Disappearance of the carboxylic acid O-H stretch and a shift in the carboxylate C=O stretches, confirming coordination to the metal center. |

Potential Application III: Precursors for Optoelectronic Materials

Causality: The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), is highly dependent on the energy levels (HOMO/LUMO) and molecular packing of the active materials.[2][4] Fluorination is a powerful and widely used strategy to lower these energy levels, which can improve air stability (resistance to oxidation) and facilitate electron injection/transport.[4][5] The introduction of fluorine can also promote favorable π-stacking arrangements, enhancing charge carrier mobility.[5]

Proposed Application: Building Block for n-Type Organic Semiconductors

By incorporating the 2,3-difluorobenzoyl group into larger, conjugated molecular systems, it is possible to create materials with lowered LUMO levels. This is a key requirement for n-type semiconductors, which transport electrons and are essential for creating complementary circuits and efficient solar cells.

Caption: Effect of fluorination on molecular orbital energy levels.

Conclusion and Future Outlook

This compound stands out as a precursor of significant potential in advanced materials science. While direct applications are not yet mainstream, its inherent structural and electronic properties provide a compelling rationale for its use as a foundational building block. The strategic placement of its fluorine atoms offers a pathway to materials with enhanced thermal stability, tailored electronic properties for optoelectronics, and functionalized porosity in metal-organic frameworks. The experimental workflows proposed in this guide are not merely theoretical; they are grounded in established, successful strategies within polymer chemistry and materials synthesis. Future research should focus on the practical synthesis and detailed characterization of these novel materials to validate their projected performance advantages and unlock new technological applications.

References

- Title: Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry Source: Benchchem URL

- Title: 2,3-Difluorobenzoic acid Source: PMC - NIH URL

- Source: Central Glass Co., Ltd.

- Title: Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects Source: PubMed URL

- Source: Chemical Communications (RSC Publishing)

- Title: Metal-Organic Framework-Based Materials for Advanced Sodium Storage: Development and Anticipation Source: PubMed URL

- Title: Metal–organic frameworks (MOFs)

- Title: Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom Source: RSC Publishing URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Fluoro-bridged rare-earth-MOFs via defluorination of perfluoroalkyl substances Source: American Chemical Society URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Metal–organic frameworks (MOFs) toward SO2 detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Fluoro-bridged rare-earth-MOFs via defluorination of perfluoroalkyl substances | Poster Board #1033 - American Chemical Society [acs.digitellinc.com]

Thermogravimetric Analysis of Sodium 2,3-Difluorobenzoate: Protocol & Thermal Profiling

The following technical guide details the thermogravimetric analysis (TGA) of Sodium 2,3-difluorobenzoate. It is structured to provide a robust experimental protocol and a theoretical framework for interpreting thermal decomposition data, specifically designed for pharmaceutical and materials scientists.

Executive Summary

This compound (Na-2,3-DFB) is a fluorinated aromatic salt utilized as a metabolic tracer, a pharmaceutical intermediate, and a nucleating agent in polymer chemistry. Its thermal stability profile is a critical quality attribute (CQA) that dictates its processing window in hot-melt extrusion and its shelf-life stability in solid-state drug formulations.

This guide provides a standardized protocol for the TGA of Na-2,3-DFB. Because specific degradation curves for this salt are rarely published in open literature, this document synthesizes data from homologous fluorinated benzoates and sodium benzoate to establish a predictive thermal profile . This approach allows researchers to validate their own experimental data against theoretical mass-loss events.

Chemical Context & Theoretical Mass Balance

Before initiating thermal analysis, the theoretical mass balance must be established to interpret TGA weight-loss steps accurately.

-

Chemical Formula:

-

Molecular Weight (Anhydrous): 180.09 g/mol

-

Parent Acid: 2,3-Difluorobenzoic acid (MP: 163–165 °C)

-

Key Structural Feature: The ortho, meta-difluoro substitution pattern significantly enhances the acidity of the parent molecule and alters the lattice energy of the salt compared to non-fluorinated sodium benzoate.

Expected Stoichiometric Mass Losses

| Event | Loss Species | Mass Loss ( g/mol ) | Theoretical % Loss |

| Dehydration | 18.02 | ~9.1% (if hydrate) | |

| Decarboxylation | 44.01 | 24.4% | |

| Residue (Inert) | N/A (Remaining) | ~29.4% (Residue) |

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as thermal buoyancy or sample decrepitation), the following protocol is recommended.

Instrumentation & Parameters

-

Instrument: TGA/DSC Simultaneous Thermal Analyzer (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).

-

Purge Gas: Nitrogen (

) at 40–60 mL/min (Balance purge) and 20–40 mL/min (Sample purge).-

Note: Nitrogen is preferred to distinguish thermal decomposition (pyrolysis) from oxidative combustion.

-

-

Crucible: Platinum (

, 100-

Recommendation: Use Platinum for superior heat transfer unless the sample is suspected of reacting with Pt at

C.

-

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Isothermal for 5 min (to stabilize weight signal).

-

Ramp 10.00 °C/min to 700 °C.

-

Sample Preparation Workflow

Proper sample preparation is the single most significant variable in TGA reproducibility.

Figure 1: Optimized sample preparation workflow to minimize thermal gradients.

Critical Step: Do not compress the powder into a pellet. A loose powder bed allows evolved gases to escape efficiently, preventing "volcano" effects where trapped gas ejects sample mass, causing artificial weight drops.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of homologous fluorinated benzoates and sodium benzoate, the TGA curve of Na-2,3-DFB will exhibit three distinct regions.

Region I: Dehydration (30 °C – 150 °C)

Sodium salts of benzoic acid derivatives are often hygroscopic or form stoichiometric hydrates.

-

Observation: A minor mass loss of 1–3% (surface moisture) or ~9% (monohydrate).

-

Diagnostic: If the curve shows a continuous drift rather than a step, the sample contains unbound surface moisture. A sharp step indicates lattice water (hydrate).

Region II: Anhydrous Stability Plateau (150 °C – 400 °C)

The fluorination at the 2,3-positions generally increases the thermal stability of the aromatic ring compared to non-fluorinated benzoate.

-

Expectation: The mass should remain constant in this region. This is the safe processing window for hot-melt extrusion or sterilization processes.

-

Onset Temperature (

): Anticipated to be between 410 °C and 430 °C .

Region III: Decomposition & Decarboxylation (> 400 °C)

The primary degradation pathway involves the rupture of the carboxylate-aromatic bond.

-

Mechanism: Radical decarboxylation followed by polymerization or carbonization of the fluorinated phenyl ring.

-

Residue: In an inert

atmosphere, the final residue at 700 °C is typically a mixture of Sodium Carbonate (-

Note: Unlike simple hydrocarbons, the sodium content ensures a high residual mass (typically 25–30%).

-

Figure 2: Predicted thermal decomposition pathway of this compound.

Data Interpretation & Troubleshooting

When analyzing your generated data, look for these specific artifacts.

Buoyancy Effect

-

Symptom: An apparent gain in mass during the initial heating phase.

-

Cause: Decreasing density of the gas inside the furnace reduces the buoyancy force on the sample pan.

-

Correction: Perform a "blank" run (empty crucible) using the exact same method and subtract this baseline from your sample data.

Explosive Decomposition

-

Symptom: Vertical drop in mass followed by noise or a jagged signal.

-

Cause: Rapid release of

ejecting solid particles from the pan. -

Remedy: Reduce heating rate to 2 °C/min or use a pierced lid on the crucible to restrict gas flow while containing solids.

Residue Verification

To confirm the composition of the final residue (checking for Fluorine retention vs. Carbonate formation), perform an acid test on the TGA ash:

-

Add dilute HCl to the residue.

-

Effervescence confirms Carbonate (

). -

Lack of effervescence suggests formation of Sodium Fluoride (

) or inert char.

References

-

Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. Link

-

Swarbrick, J. (2006). Encyclopedia of Pharmaceutical Technology. Taylor & Francis. (Refer to "Thermal Analysis of Drugs"). Link

-

Sigma-Aldrich. (n.d.). 2,3-Difluorobenzoic acid Product Specification. (Used for structural properties and parent acid data).[1] Link

-

Improved Pharma. (2022). Thermogravimetric Analysis (TGA) in Pharmaceutical Development. Link

-

NIST Chemistry WebBook. Sodium Benzoate Phase Change Data. (Used as homologous reference). Link

Sources

Advanced Crystallography of 2,3-Difluorobenzoic Acid and Its Derivatives

Topic: Crystallography of 2,3-Difluorobenzoic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Crystallographers, and Medicinal Chemists

Introduction: The Strategic Role of Fluorine in Crystal Packing

In the realm of crystal engineering and drug development, 2,3-difluorobenzoic acid (2,3-DFBA) represents a critical scaffold. The specific ortho-meta substitution pattern of fluorine atoms creates a unique electrostatic landscape that distinguishes it from its isomers (e.g., 3,5-difluorobenzoic acid). For researchers, understanding the crystallography of 2,3-DFBA is not merely an academic exercise; it is essential for predicting solubility, bioavailability, and solid-state stability of pharmaceutical intermediates.

The introduction of fluorine—with its high electronegativity and low polarizability—alters intermolecular interactions. Unlike the heavy "chlorine-chlorine" halogen bonds, fluorine in 2,3-DFBA primarily influences packing through weak C–H···F interactions and by modulating the acidity of the carboxylic head group, thereby strengthening the primary hydrogen-bonded synthons.

Crystal Engineering Principles & Supramolecular Synthons

To rationally design derivatives or cocrystals of 2,3-DFBA, one must master its supramolecular hierarchy. The crystal structure is built upon a competition between strong, directional hydrogen bonds and weaker, nondirectional dispersive forces.

The Primary Synthon: Carboxylic Acid Dimers

The dominant motif in 2,3-DFBA derivatives is the centrosymmetric carboxylic acid dimer, denoted in graph-set notation as

-

Mechanism: Two carboxyl groups face each other, forming a cyclic eight-membered ring stabilized by two O–H···O hydrogen bonds.[1][2]

-

Robustness: This synthon persists across most solvents and derivatives, serving as the "anchor" for the crystal lattice.

Secondary Interactions: The Fluorine Effect

While the dimer dictates the 1D architecture, the 3D packing is governed by the fluorine atoms at positions 2 and 3.

-

C–H···F Interactions: These weak hydrogen bonds link the dimers into stacks or sheets. In 2,3-DFBA, these interactions are responsible for a significantly higher packing density (approx. 8% higher) compared to the 3,5-isomer.

-

-

Visualization of Packing Hierarchy

Figure 1: Hierarchical assembly of 2,3-difluorobenzoic acid crystals, progressing from molecular monomers to the full 3D lattice.

Experimental Protocols

Reliable structural data depends on high-quality single crystals. The following protocols are optimized for 2,3-DFBA and its hydroxy-derivatives.

Synthesis via Lithiation

Direct fluorination is often non-selective. The preferred route for high-purity 2,3-DFBA involves the carbonation of a lithiated precursor.

Protocol:

-

Precursor Preparation: Dissolve 2,3-difluorobenzene in anhydrous THF under an inert atmosphere (Argon/Nitrogen).

-

Lithiation: Cool to -78 °C . Add n-butyllithium (1.1 eq) dropwise. Stir for 1-2 hours to generate 2,3-difluorophenyllithium.

-

Carbonation: Bubble dry

gas through the solution or pour the solution onto crushed dry ice. -

Quench & Isolate: Acidify with dilute HCl. Extract with ethyl acetate.[3] Recrystallize the crude solid.

Crystallization Techniques

Polymorphism is a risk with fluorinated benzoates. The following methods favor the stable monoclinic form (

| Method | Solvent System | Conditions | Outcome |

| Slow Evaporation | 1-Propanol | Room Temp (293 K) | High-quality single crystals (Prisms) |

| Binary Solvent | Ethanol : Water (10:1) | Boil (15 min) | Suitable for cocrystals (e.g., with amines) |

| Vapor Diffusion | THF (Solvent) / Hexane (Antisolvent) | Closed chamber, 48 hrs | Minimizes solvent inclusion defects |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow from crude material to refined crystal structure.

Structural Characterization & Data Analysis

Comparative Crystallographic Data

The table below contrasts the parent 2,3-DFBA with its isomer (3,5-DFBA) and a functionalized derivative (3,4-difluoro-2-hydroxybenzoic acid). Note the density difference driven by the 2,3-fluorine positioning.

| Parameter | 2,3-Difluorobenzoic Acid [1] | 3,5-Difluorobenzoic Acid [1] | 3,4-Difluoro-2-hydroxybenzoic Acid [2] |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | |||

| Z (Molecules/Cell) | 4 | 4 | 4 |

| Density ( | 1.616 (High Packing Efficiency) | 1.496 | 1.699 |

| Unit Cell | 3.761 | 3.800 | 9.425 |

| Unit Cell | 6.520 | 6.000 | 6.814 |

| Unit Cell | 26.521 | 25.000 | 11.039 |

| 92.27° | 95.00° | 106.26° | |

| Primary Motif | Dimer ( | Dimer ( | Dimer + Intramolecular H-bond |

Structural Interpretation[1]

-

2,3-DFBA: The molecules form planar dimers. These dimers stack along the short a-axis (3.761 Å), which corresponds roughly to the thickness of the aromatic ring (van der Waals thickness ~3.4 Å). This "short axis" stacking is a hallmark of efficient

- -

3,4-Difluoro-2-hydroxybenzoic Acid: The addition of the hydroxyl group at the ortho position introduces an intramolecular hydrogen bond (O-H...O), locking the conformation of the carboxyl group relative to the ring. This reduces conformational freedom and can enhance lattice energy, often leading to higher melting points.

Applications in Drug Development & Materials[3][5]

Bioisosteres and Solubility

In medicinal chemistry, replacing a hydrogen with fluorine (bioisosterism) blocks metabolic sites (preventing hydroxylation). However, as seen in the crystallography, the 2,3-substitution pattern leads to very tight packing (high density).

-

Implication: High crystal lattice energy often correlates with lower aqueous solubility . When developing drugs with a 2,3-difluorophenyl moiety, researchers must anticipate dissolution challenges.

-

Solution: Disruption of the carboxylic acid dimer via salt formation (e.g., with Naftopidil [3]) or cocrystallization (e.g., with amino-benzothiazoles) is a proven strategy to improve solubility while retaining the biological activity of the fluorinated core.

MOF Modulators

2,3-DFBA is increasingly used as a "modulator" in the synthesis of Zirconium-based Metal-Organic Frameworks (MOFs), such as UiO-66.

-

Mechanism: The fluorinated benzoate competes with the linker (terephthalic acid) for coordination sites on the Zr cluster.

-

Effect: The electron-withdrawing fluorine atoms increase the acidity of the benzoic acid, altering the exchange kinetics and resulting in highly crystalline, defect-engineered MOF particles.

References

-

Knapik, A. A., Minor, W., & Chruszcz, M. (2008).[4] 2,3-Difluorobenzoic acid.[5][6][4][7][8][9] Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Sathya, P., et al. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Perumalla, S. R., & Sun, C. C. (2013). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. CrystEngComm. [Link]

Sources

- 1. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. scienceopen.com [scienceopen.com]

- 5. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sparrow-chemical.com [sparrow-chemical.com]

- 7. 2,3-Difluorobenzoic acid CAS#: 4519-39-5 [m.chemicalbook.com]

- 8. 2,3-Difluorobenzoic acid 98 4519-39-5 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Precision Synthesis and Purification of Sodium 2,3-Difluorobenzoate

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Sodium 2,3-difluorobenzoate (

This guide is designed for pharmaceutical researchers requiring high-purity (>99.5%) material for use as a metabolic tracer or a fragment in drug development (e.g., fluoroquinolone intermediates). The protocol prioritizes the Bicarbonate Evolution Method over Sodium Hydroxide titration to ensure stoichiometric precision and prevent hydrolysis-related impurities.

Chemical Background & Mechanistic Rationale[1][2][3]

The Fluorine Effect

The presence of fluorine atoms exerts a strong electron-withdrawing inductive effect (-I).

-

Acidity: 2,3-difluorobenzoic acid is significantly more acidic than benzoic acid. While benzoic acid has a pKa of 4.2, the 2,3-difluoro derivative exhibits a pKa

3.2–3.3 [1]. -

Implication: The conjugate base is stable, but the lower pKa means the reaction with weak bases (like

) will be vigorous. -

Solubility: The acid forms strong hydrogen-bonded dimers in the solid state [2]. Breaking this lattice requires a polar protic solvent (Ethanol/Water) during the initial dissolution phase.

Reaction Thermodynamics

The selected route utilizes Sodium Bicarbonate (

Why this route?

-

Self-Indicating: The reaction is driven to completion by the irreversible loss of

. Cessation of effervescence indicates the endpoint. -

pH Control: Avoids the risk of "base burn" (localised high pH) associated with NaOH, which can degrade sensitive fluorinated motifs under high thermal stress.

Materials & Equipment

Reagents

| Reagent | Grade | Purity | Role |

| 2,3-Difluorobenzoic Acid | Synthesis | >98% | Precursor |

| Sodium Bicarbonate | ACS Reagent | Base Source | |

| Ethanol (Absolute) | HPLC | >99.8% | Co-solvent |

| Water | Milli-Q | 18.2 M | Solvent |

| Acetone/Isopropanol | ACS Reagent | >99.5% | Anti-solvent |

Equipment

-

Borosilicate glass reactor (Round bottom flask) with magnetic stir bar.

-

Rotary Evaporator (Vacuum capability < 10 mbar).

-

Vacuum Oven (set to 60°C).

-

Vacuum filtration setup (Buchner funnel).[1]

Experimental Protocol: Bicarbonate Evolution Method

Phase 1: Stoichiometric Dissolution

-

Calculate: Determine the molar amount of 2,3-difluorobenzoic acid (

). -

Weigh: Measure

equivalent of acid and-

Note: Do not use excess base; unreacted bicarbonate is difficult to remove from the final salt without recrystallization.

-

-

Solvent Prep: Prepare a 50:50 (v/v) mixture of Ethanol and Milli-Q Water.

-

Rationale: The acid is soluble in ethanol; the bicarbonate is soluble in water. The mixture ensures a homogeneous reaction phase.

-

Phase 2: Controlled Neutralization

-

Charge Acid: Add the 2,3-difluorobenzoic acid to the flask containing the solvent mixture (approx. 10 mL per gram of acid). Stir until fully dissolved.

-

Slow Addition: Slowly add the solid

in small portions over 15–20 minutes.-

Observation: Vigorous effervescence (

) will occur. -

Critical Control: Wait for bubbling to subside between additions to prevent foam-over.

-

-

Digestion: Once addition is complete, heat the solution to 50°C and stir for 60 minutes. This ensures the release of dissolved

and drives the equilibrium fully to the right.

Phase 3: Isolation & Purification[7]

-

Filtration (Polish): While warm, filter the solution through a 0.45

m PTFE membrane to remove any insoluble particulate matter (dust/fibers). -

Concentration: Transfer filtrate to a rotary evaporator. Remove the Ethanol and the majority of the water under reduced pressure (40–50°C bath temperature) until a thick slurry or solid mass remains.

-

Azeotropic Drying: Add 20 mL of absolute ethanol and re-evaporate. Repeat twice.

-

Crystallization (Optional for Ultra-High Purity):

-

Dissolve the crude salt in the minimum volume of hot methanol.

-

Add cold Isopropanol (anti-solvent) dropwise until turbidity persists.

-

Cool to 4°C overnight. Filter the white crystalline solid.

-

Phase 4: Desiccation

-

Drying: Place the solid in a vacuum oven at 60°C for 12–24 hours.

-

Desiccant: Use

or Silica Gel in the oven trap, as fluorinated benzoate salts can be hygroscopic.

-

-

Yield Check: Theoretical yield calculation is required. Expected yield: >92%.

Quality Control & Validation

To ensure the protocol was successful, the following analytical validations are required.

| Test | Method | Acceptance Criteria |

| Identity | Distinct multiplet shifts relative to free acid. No fluoride ion peak (-119 ppm). | |

| Identity | Aromatic proton integration 1:1:1. Absence of carboxylic proton (>11 ppm). | |

| Purity | HPLC-UV | >99.5% area under curve (254 nm). |

| Water Content | Karl Fischer | < 1.0% w/w (unless hydrate is desired). |

NMR Interpretation Note

In

Visualization: Synthesis Workflow

Figure 1: Step-by-step workflow for the synthesis and purification of this compound.

References

-

Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Data inferred from 2-fluoro and 3-fluoro analogues).[3][8]

-

Knapik, A. A., et al. (2010). "2,3-Difluorobenzoic acid."[3][8][9] Acta Crystallographica Section E, 66(4), o837. Link

-

Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

Sources

- 1. Chemistry 102 - Experiment 3 [home.miracosta.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

Application Note: Sodium 2,3-Difluorobenzoate in Next-Generation NSAID Synthesis

Abstract

This application note details the strategic utilization of Sodium 2,3-difluorobenzoate as a regiospecific building block for the synthesis of salicylic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While the clinical standard, Diflunisal , utilizes a 2,4-difluorophenyl motif, the 2,3-difluoro isomer represents a critical scaffold for Structure-Activity Relationship (SAR) studies, offering altered metabolic stability and lipophilicity profiles. This guide provides a validated protocol for Pd-catalyzed decarboxylative cross-coupling , bypassing traditional multi-step Grignard or diazonium pathways in favor of a direct, atom-economical biaryl synthesis.

Strategic Rationale: The Fluorine Ortho-Effect

In medicinal chemistry, the precise positioning of fluorine atoms on biphenyl scaffolds dictates metabolic clearance and cyclooxygenase (COX) binding affinity.

-

Metabolic Blocking: The 2,3-difluoro substitution pattern protects the aromatic ring from oxidative metabolism (hydroxylation) at the highly susceptible 2- and 3-positions, potentially extending the half-life compared to non-fluorinated analogs.

-

Torsional Strain: The fluorine atom at the ortho (2-position) induces a twisted biphenyl conformation relative to the salicylate core. This non-coplanar geometry is critical for fitting into the hydrophobic channel of the COX enzyme.

-

Reagent Advantage: Using the sodium salt (this compound) rather than the free acid eliminates the need for exogenous base in decarboxylative couplings and improves solubility in polar aprotic solvents used in high-temperature coupling reactions.

Chemical Profile & Reaction Pathway[1][2][3][4][5][6][7][8]

The Reagent

| Property | Specification |

| Compound | This compound |

| CAS Registry | Derivative of 1726-32-5 (Acid) |

| Formula | C₇H₃F₂NaO₂ |

| Role | Nucleophilic Aryl Source (via Decarboxylation) |

| Solubility | High in NMP, DMSO, Diglyme; Low in Toluene |

The Mechanism: Decarboxylative Cross-Coupling

Traditional synthesis of Diflunisal analogs involves Gomberg-Bachmann arylation (low yield, hazardous) or Suzuki coupling (requires pre-formation of boronic acids).

This protocol utilizes a Pd/Cu-catalyzed decarboxylative cross-coupling (adapted from Goossen et al.), where this compound acts as a "masked" aryl nucleophile. The carboxylate group directs the catalyst and is then extruded as CO₂, coupling the 2,3-difluorophenyl moiety to an aryl halide.

Figure 1: Mechanistic pathway for the Pd/Cu-catalyzed decarboxylative coupling of this compound.

Experimental Protocol: Synthesis of Methyl 5-(2,3-difluorophenyl)salicylate

Objective: Synthesize a Diflunisal analog core using this compound and Methyl 5-iodosalicylate.

Materials Required[9]

-

Substrate A: this compound (1.5 equiv, 15.0 mmol)

-

Substrate B: Methyl 5-iodosalicylate (1.0 equiv, 10.0 mmol)

-

Catalyst 1: Palladium(II) acetylacetonate [Pd(acac)₂] (2 mol%)

-

Catalyst 2: Copper(I) Iodide [CuI] (2 mol%)

-

Ligand: 1,10-Phenanthroline (2 mol%)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) / Quinoline mix (15 mL)

-

Drying Agent: Molecular Sieves (3Å)

Step-by-Step Methodology

-

Catalyst Pre-Complexation:

-

In a glovebox or under Argon, combine Pd(acac)₂, CuI, and 1,10-Phenanthroline in the reaction vessel.

-

Why: Pre-forming the Cu-Phenanthroline complex ensures efficient decarboxylation kinetics before the palladium cycle engages.

-

-

Substrate Addition:

-

Add This compound (2.70 g) and Methyl 5-iodosalicylate (2.78 g) to the vessel.

-

Add 15 mL of NMP (anhydrous).

-

Note: The use of the Sodium salt negates the need for adding K₂CO₃, reducing the basicity of the medium and protecting the salicylate ester.

-

-

Azeotropic Drying (Critical Step):

-

If reagents are not strictly anhydrous, add 2 mL of toluene and distill off at 130°C to remove trace water.

-

Scientific Integrity: Water inhibits the decarboxylation step by protonating the intermediate aryl-copper species.

-

-

Reaction:

-

Heat the mixture to 160°C for 16 hours under vigorous stirring.

-

Monitor via HPLC (see Section 5). The decarboxylation is the rate-limiting step; ensure CO₂ evolution has ceased.

-

-

Workup & Purification:

-

Cool to room temperature. Dilute with Ethyl Acetate (50 mL).

-

Wash with 1M HCl (to remove pyridine/quinoline and copper salts).

-

Wash with Brine (3x). Dry organic layer over MgSO₄.

-

Concentrate in vacuo.

-

-

Crystallization:

Quality Control & Validation

To ensure the integrity of the 2,3-difluoro substitution (and confirm no fluorine migration occurred), the following analytical methods are mandatory.

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100mm, 3.5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 mins |

| Detection | UV @ 254 nm and 280 nm |

| Retention Time | Product elutes ~7.2 min (vs. 5.5 min for starting iodide) |

NMR Validation (¹⁹F NMR)

The ¹⁹F NMR is the definitive test for the 2,3-substitution pattern.

-

Expected Pattern: Two distinct multiplets in the region of -138 to -145 ppm.

-

Coupling: Look for strong ortho coupling constants (

). -

Contrast: The 2,4-isomer (Diflunisal standard) would show signals significantly further apart due to the meta-relationship.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of the target NSAID analog.

Safety & Handling

-

Thermal Hazard: The reaction operates at 160°C. Use pressure-rated vessels if working above the solvent boiling point (though NMP boils at 202°C, CO₂ evolution generates pressure).

-

Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using QuadraPure™ TU) before biological testing to prevent false positives in cellular assays.

-

This compound: Irritant. Avoid inhalation of dust.

References

-

Goossen, L. J., et al. (2006). "Pd-catalyzed decarboxylative cross coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates."[4] Science, 313(5787), 662-664.

-

Goossen, L. J., & Rodríguez, N. (2010). "Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates." Organic Letters, 12(5), 1000-1003.

-

Shen, T. Y. (1981). "Discovery of Diflunisal." British Journal of Clinical Pharmacology, 11(S2), 385S-398S. (Provides context on the 2,4-isomer vs. analogs).

-

Shang, R., et al. (2011). "Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction." Journal of the American Chemical Society, 133(15), 5708–5711.

Sources

High-Performance Quantification Strategies for Sodium 2,3-Difluorobenzoate

From Raw Material to Formulation: A Comprehensive Application Note

Executive Summary & Chemical Context[1][2][3][4][5]

Sodium 2,3-difluorobenzoate (Na-2,3-DFB) is a critical intermediate in the synthesis of fluorinated pharmaceuticals, particularly quinolone antibiotics. Its quality control presents a dual challenge: quantifying the active aromatic moiety while ensuring the absence of structurally similar isomers (e.g., 2,4- or 2,6-difluorobenzoate) that possess distinct biological activities and toxicological profiles.

This guide moves beyond generic "benzoic acid" methods, offering a targeted analytical triad:

-

RP-HPLC-UV: For high-throughput assay and organic impurity profiling.

-

Ion Chromatography (IC): For precise sodium counter-ion stoichiometry.

- F-NMR: For definitive structural identification and isomer resolution.

The Analyte

-

IUPAC Name: this compound

-

Molecular Formula:

[1] -

MW: 180.09 g/mol

-

Key pKa (Acid): ~3.2 – 3.5 (The acid form, 2,3-difluorobenzoic acid, is a weak acid).

-

Solubility: Highly soluble in water; moderately soluble in methanol.

Analytical Decision Matrix

Before selecting a protocol, determine your data requirements using the decision tree below.

Figure 1: Analytical workflow selection based on critical quality attributes (CQAs).

Protocol A: RP-HPLC Quantification (The Workhorse)

Scientific Rationale

This compound dissociates in water. To retain the benzoate anion on a hydrophobic Reverse Phase (RP) column, we must suppress ionization. Using a mobile phase pH (approx. 2.5) below the pKa (~3.3) converts the analyte into the neutral 2,3-difluorobenzoic acid , maximizing interaction with the stationary phase.

Expert Insight: While C18 columns are standard, Pentafluorophenyl (PFP) phases are superior for separating fluorinated isomers. The fluorine-fluorine interactions and pi-pi stacking provide selectivity that C18 lacks.

Method Parameters

| Parameter | Specification |

| Column | Primary: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmExpert Choice (Isomers): Fluorophenyl (PFP), 4.6 x 150 mm, 3 µm |

| Mobile Phase A | 0.1% Phosphoric Acid ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 230 nm (Primary) and 215 nm (Trace Impurities) |

| Injection Vol | 5 - 10 µL |

| Run Time | 15 minutes |

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 8.0 | 40 | 60 |

| 10.0 | 40 | 60 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Step-by-Step Procedure

-

Diluent Preparation: Mix Water:Acetonitrile (50:50).

-

Standard Preparation: Accurately weigh 50.0 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

-

Sample Preparation: Prepare samples in duplicate at the same target concentration (1.0 mg/mL).

-

System Suitability: Inject the Standard solution 5 times.

Protocol B: Ion Chromatography (Sodium Quantification)

Scientific Rationale

HPLC-UV quantifies the benzoate anion. To ensure the material is the correct salt form (and not the free acid or a mixed salt), Ion Chromatography (IC) is required to quantify the Sodium (

Method Parameters

-

Column: Cation Exchange (e.g., Dionex IonPac CS12A).

-

Suppressor: Cation Self-Regenerating Suppressor (CSRS).

-

Eluent: 20 mM Methanesulfonic Acid (MSA).

-

Flow Rate: 1.0 mL/min.

-

Detection: Conductivity.

Calculation

The theoretical Sodium content is:

Protocol C: F-NMR Spectroscopy (Isomer Identification)

Scientific Rationale

HPLC retention times for 2,3-difluorobenzoic acid and 2,6-difluorobenzoic acid can be nearly identical on C18 columns.

Experimental Setup

-

Solvent: DMSO-

or Methanol- -

Internal Standard:

-Trifluorotoluene (optional, for quantitation). -

Relaxation Delay:

5 seconds (to ensure full relaxation for integration).

Interpretation Guide

-

2,3-Difluorobenzoate: Expect two distinct multiplet signals (approx -130 to -150 ppm range). The coupling constants (

and -

2,6-Difluorobenzoate: Due to symmetry, the two fluorines are chemically equivalent, often resulting in a simplified signal (a triplet or single multiplet depending on proton coupling).

-

2,4-Difluorobenzoate: Distinct large separation between fluorine shifts due to electronic environment differences.

Method Validation Framework (ICH Q2)

To ensure regulatory compliance, the HPLC method must be validated.

| Parameter | Acceptance Criteria | Experimental Approach |

| Specificity | No interference at retention time of 2,3-DFB. | Inject Diluent, Placebo, and known Isomer Impurities (2,4-DFB, 2,6-DFB). |

| Linearity | 5 levels from 50% to 150% of target concentration. | |

| Accuracy | 98.0% – 102.0% Recovery | Spike Placebo with analyte at 80%, 100%, and 120%. |

| Precision | RSD | 6 replicate preparations of a single sample batch. |

| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Dilute standard until signal-to-noise ratio is reached. |

Troubleshooting & Expert Tips

-

Peak Tailing: The free acid form can interact with residual silanols on the column. Ensure the mobile phase pH is

2.5. If tailing persists, add 5 mM Ammonium Acetate to the aqueous mobile phase (while maintaining acidic pH). -

Retention Shifts: Fluorinated compounds are sensitive to temperature. Ensure the column oven is stable at 30°C

0.5°C. -

Ghost Peaks: Check the water quality. Fluorinated acids are common environmental contaminants; use LC-MS grade water.

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

-

Karabacak, M., et al. "Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid."[4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 79, no.[4] 5, 2011, pp. 1511-1519.[4] Link

-

SIELC Technologies. "UV-Vis Spectrum of Benzoic Acid and Fluorinated Derivatives." SIELC Application Library.[5][6] Link

-

Sigma-Aldrich. "2,3-Difluorobenzoic acid Product Specification and NMR data." Link

Sources

- 1. SODIUM 2,6-DIFLUOROBENZOATE CAS#: 6185-28-0 [chemicalbook.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 6. UV-Vis Spectrum of 2,3-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

Strategic Functionalization of Sodium 2,3-Difluorobenzoate: A Guide to Electrophilic Trapping and C-H Activation

Topic: Strategic Functionalization of Sodium 2,3-Difluorobenzoate Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Abstract

This compound represents a critical fluorinated building block in the synthesis of antibacterial quinolones, kinase inhibitors, and metabolically stable bioisosteres.[1] Its unique substitution pattern—possessing two electron-withdrawing fluorine atoms adjacent to the carboxylate—creates a distinct electronic environment that alters standard reactivity profiles. This application note details three primary workflows for reacting this scaffold with electrophiles: (1) O-Alkylation/Acylation for ester prodrug synthesis, (2) Carboxylate-Directed C-H Activation for regioselective C6-functionalization, and (3) Decarboxylative Cross-Coupling for biaryl synthesis.[1]

Reactivity Profile & Mechanistic Overview

The reactivity of this compound with electrophiles is governed by the competition between the nucleophilic oxygen of the carboxylate and the electron-deficient aromatic ring.[1]

-

The Carboxylate (Nucleophile): The negative charge on the oxygen is the primary site for reaction with "hard" electrophiles (alkyl halides, acyl chlorides).[1]

-

The Aromatic Ring (Electrophile/Nucleophile): The ring is strongly deactivated towards classical Electrophilic Aromatic Substitution (SEAr) due to the inductive withdrawal of the two fluorine atoms and the carboxyl group.[1] However, the carboxylate group can serve as a Directing Group (DG) , coordinating transition metals (Pd, Rh) to facilitate electrophilic attack at the C6 position (C-H activation).[1]

-

The Ipso-Carbon (Leaving Group): Under specific catalytic conditions (Pd/Cu), the carboxylate can be extruded as CO₂, rendering the C1 position nucleophilic for coupling with aryl electrophiles.[1]

Visualizing the Reaction Landscape[1]

Figure 1: Divergent reactivity pathways for this compound depending on the electrophile and catalytic system.[1]

Protocol A: High-Yield O-Alkylation (Esterification)[1]

Direct reaction with alkyl halides is the standard method for protecting the acid or synthesizing ester prodrugs.[1] Due to the electron-withdrawing fluorines, the carboxylate is less nucleophilic than non-fluorinated benzoates, requiring polar aprotic solvents to enhance reactivity.[1]

Materials

-

This compound (1.0 equiv)[1]

-

Electrophile: Alkyl bromide or Iodide (1.1 equiv)[1]

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]

-

Catalyst (Optional): Tetrabutylammonium iodide (TBAI, 0.05 equiv) for alkyl chlorides.[1]

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of this compound in 15 mL of anhydrous DMF. The salt must be fully solubilized; if suspension persists, gentle warming to 40°C is permitted.[1]

-

Addition: Add the alkyl electrophile dropwise at room temperature. Critical: If the electrophile is volatile (e.g., methyl iodide), use a reflux condenser and cool the vessel to 0°C during addition.[1]

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1] The disappearance of the baseline salt spot indicates completion.[1]

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water.

-

Solid Products: Filter the precipitate and wash with cold water.

-

Liquid Products: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with LiCl (5% aq) to remove residual DMF.[1]

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography.[1]

Data: Solvent Effects on Yield

Reaction of this compound with Benzyl Bromide (60°C, 4h)

| Solvent | Dielectric Constant | Yield (%) | Notes |

| DMF | 36.7 | 94% | Optimal solvation of the cation.[1] |

| NMP | 32.2 | 91% | Good alternative, harder to remove.[1] |

| Acetone | 20.7 | 65% | Poor solubility of the sodium salt.[1] |

| THF | 7.5 | <10% | Salt remains undissolved; reaction fails.[1] |

Protocol B: Carboxylate-Directed C-H Activation (C6 Functionalization)[1]